

1-Aminoanthracene CAS number and properties

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Compound of Interest

Compound Name: 1-Aminoanthracene

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An In-Depth Technical Guide to **1-Aminoanthracene**: Properties, Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-aminoanthracene**, a versatile polycyclic aromatic amine. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic routes, chemical reactivity, and key applications of this compound, with a focus on the underlying scientific principles that govern its behavior.

Introduction and Core Concepts

1-Aminoanthracene (1-AMA) is an aromatic amine derivative of anthracene, a three-ring polycyclic aromatic hydrocarbon (PAH). The introduction of the amino group ($-NH_2$) at the C1 position significantly alters the electronic landscape of the anthracene core, transforming it from a simple fluorophore into a chemically reactive and functionally diverse molecule. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic system, increasing the electron density of the rings and activating them towards certain chemical transformations. This electronic feature is the primary driver of its utility as both a synthetic intermediate and a functional probe. Its CAS Registry Number is 610-49-1^{[1][2][3]}.

The significance of **1-aminoanthracene** in advanced research stems from two principal characteristics: its inherent fluorescence and the chemical versatility of its primary amino group. Its fluorescent properties make it a valuable tool for developing probes and sensors, while the amino group serves as a chemical handle for synthesizing more complex molecules, including

potential therapeutic agents. This guide will explore these facets, providing both the theoretical basis and practical methodologies for its use.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **1-aminoanthracene** are fundamental to its handling, characterization, and application. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of 1-Aminoanthracene

Property	Value	Source(s)
CAS Number	610-49-1	[1][2][3]
Molecular Formula	C ₁₄ H ₁₁ N	[1][3]
Molecular Weight	193.24 g/mol	[1]
Appearance	Light yellow to dark brown powder/crystals	[1]
Melting Point	114-123 °C	
Boiling Point	~319.5 °C (rough estimate)	[4]
Solubility	Insoluble in water; Soluble in DMSO, DMF, ethanol	[5]
pKa	4.21 ± 0.30 (Predicted)	[4]
Vapor Pressure	4.05 x 10 ⁻⁶ mmHg	[1]

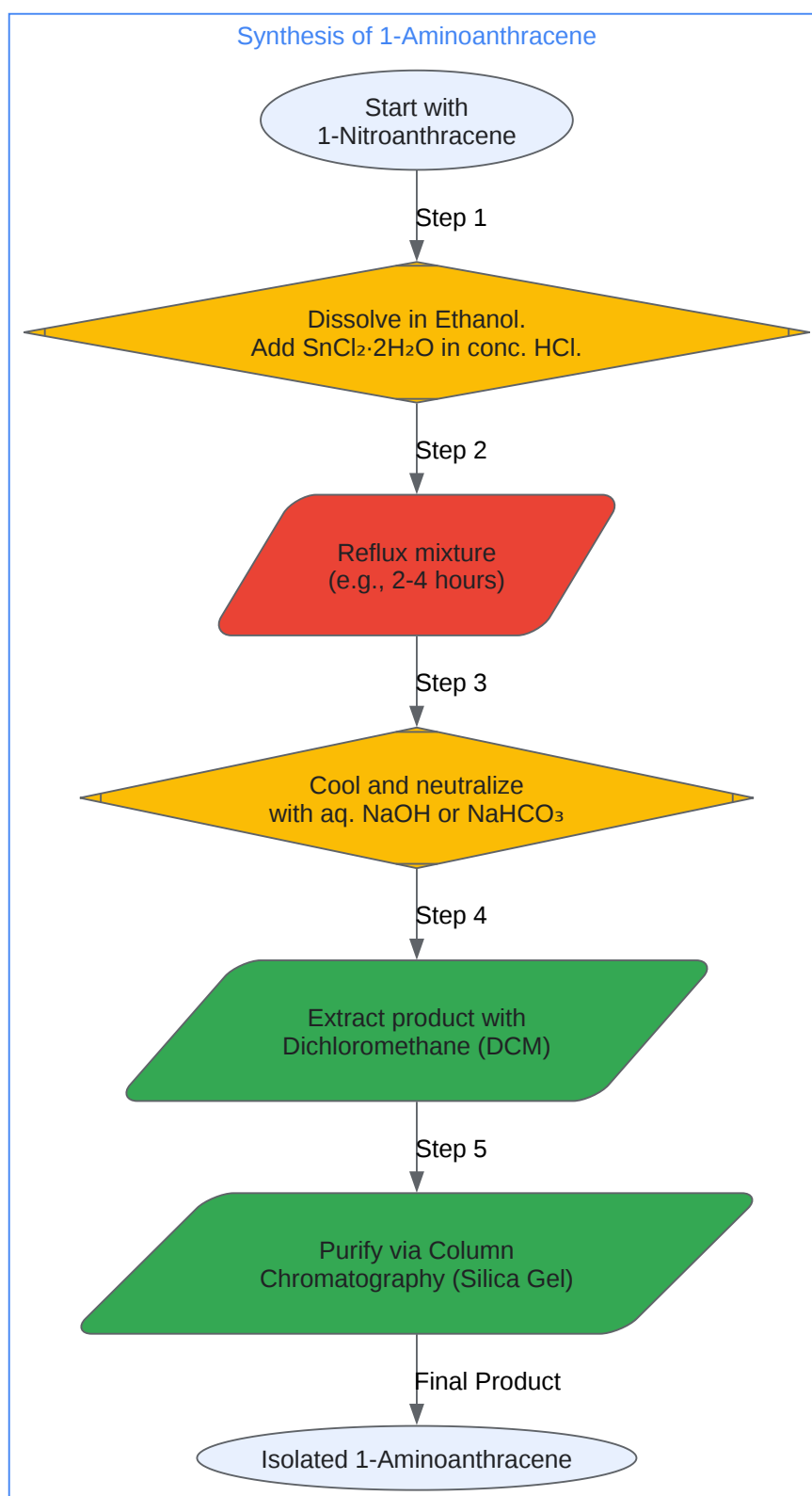
Table 2: Key Spectroscopic Data for 1-Aminoanthracene

Spectroscopic Technique	Key Features & Wavelengths/Shifts	Source(s)
UV-Vis Absorption	λ_{max} at ~380 nm (in cyclohexane)	[6]
Fluorescence Emission	λ_{max} at ~475 nm (in cyclohexane), Stokes Shift: ~95 nm	[6]
^1H NMR	Signals in the aromatic region (~6.6-8.3 ppm) and for the amino group (~4.0 ppm)	[7]
IR Spectroscopy	Characteristic N-H stretching bands for the primary amine, C=C stretching for the aromatic rings	[1]
Mass Spectrometry (GC-MS)	Molecular ion peak (M^+) at m/z 193	[1]

Synthesis of 1-Aminoanthracene

The synthesis of **1-aminoanthracene** is most practically achieved through the reduction of its nitro-precursor, 1-nitroanthracene. This method is generally high-yielding and avoids the harsh conditions or expensive catalysts associated with other routes. An alternative, modern approach is the palladium-catalyzed Buchwald-Hartwig amination of 1-bromoanthracene.

Workflow for Synthesis via Reduction of 1-Nitroanthracene



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Caption: Workflow for the synthesis of **1-aminoanthracene**.

Experimental Protocol: Reduction of 1-Nitroanthracene

Causality: This protocol utilizes tin(II) chloride (SnCl_2) as a classical reducing agent for aromatic nitro groups. The reaction proceeds in an acidic medium (HCl) which protonates the nitro group, facilitating its reduction by Sn(II) to Sn(IV). Ethanol serves as a co-solvent to ensure the solubility of the organic starting material. Neutralization is critical post-reaction to deprotonate the resulting anilinium salt, rendering the free amine (**1-aminoanthracene**) extractable into an organic solvent.

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-nitroanthracene (1.0 eq).
- **Reagent Addition:** Dissolve the 1-nitroanthracene in ethanol (e.g., 20 mL per gram of starting material). Separately, prepare a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, ~4-5 eq) in concentrated hydrochloric acid. Add this acidic solution to the flask containing the nitroanthracene.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Allow the reaction mixture to cool to room temperature. Carefully pour it over crushed ice and neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO_3) or concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This step is crucial and often exothermic.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **1-aminoanthracene**.

Chemical Reactivity and Mechanistic Pathways

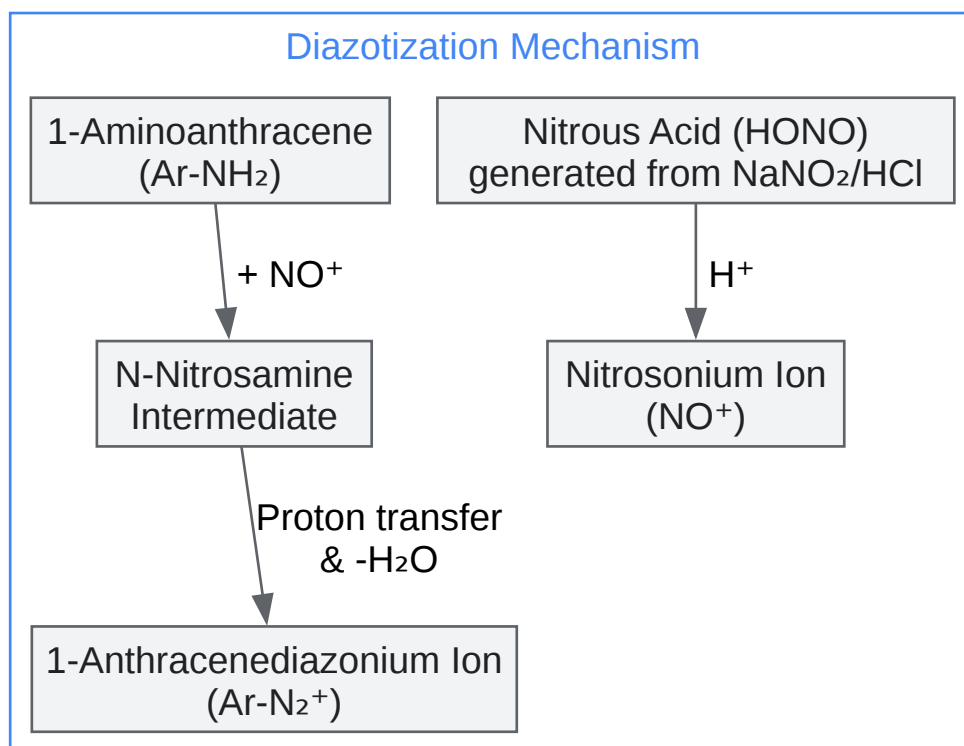
The reactivity of **1-aminoanthracene** is dominated by the interplay between the electron-donating amino group and the extended π -system of the anthracene core.

Electrophilic Aromatic Substitution

The -NH_2 group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution[8]. In **1-aminoanthracene**, the positions ortho (C2) and para (C4) to the amino group are electronically activated. Furthermore, the C9 and C10 positions of the central anthracene ring are inherently reactive[9]. The outcome of an electrophilic substitution reaction is therefore a competition between these activated sites, often influenced by steric hindrance and reaction conditions. For many electrophiles, substitution will preferentially occur at the C9 position due to the high stability of the resulting sigma complex, which preserves two intact benzene rings[9].

Diazotization

As a primary aromatic amine, **1-aminoanthracene** readily undergoes diazotization when treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO_2) and a strong acid like HCl at low temperatures ($0\text{-}5\text{ }^\circ\text{C}$)[10][11]. This reaction converts the amino group into a diazonium salt ($\text{-N}_2^+\text{Cl}^-$), which is an exceptionally versatile synthetic intermediate. The resulting 1-anthracenediazonium chloride can be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl , -Br , -CN , -OH) onto the anthracene core.



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Caption: Key steps in the diazotization of **1-aminoanthracene**.

Acylation

The amino group can be easily acylated using reagents like acetic anhydride or acetyl chloride to form the corresponding amide (N-acetyl-**1-aminoanthracene**). This reaction is often used as a protecting strategy for the amino group to moderate its reactivity or to prevent it from undergoing undesired side reactions during subsequent chemical transformations on the aromatic rings.

Oxidation and Dimerization

Like many anthracene derivatives, **1-aminoanthracene** is susceptible to oxidation and photodimerization. Exposure to oxygen and light can lead to the formation of anthraquinone-type structures, which can quench its fluorescence[12]. Under UV irradiation, it can also undergo a [4+4] cycloaddition at the 9 and 10 positions to form a dimer[12]. These degradation pathways are important considerations when using it as a fluorescent probe.

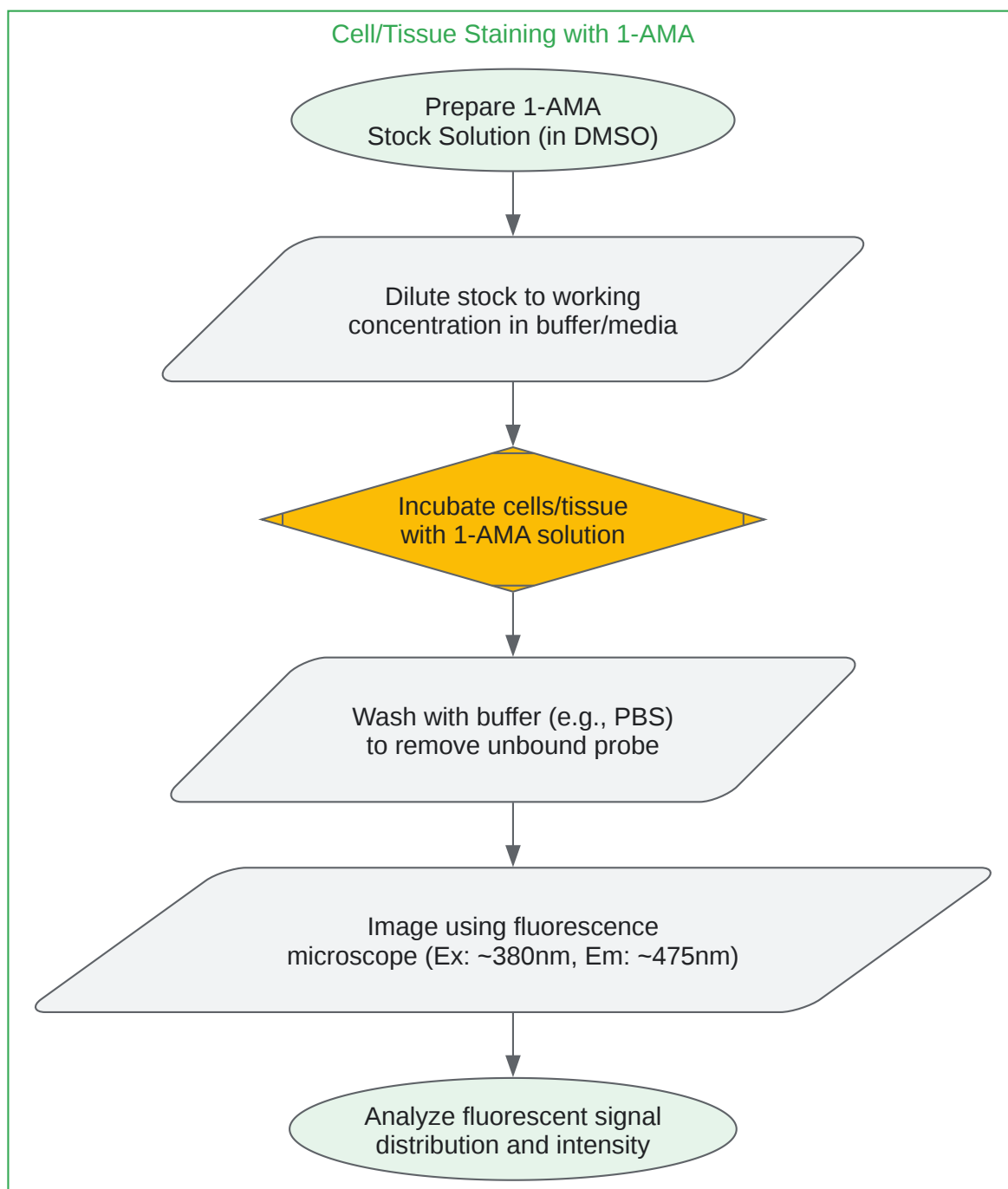
Applications in Research and Drug Development

The unique properties of **1-aminoanthracene** have led to its application in several areas of scientific research.

Fluorescent Probes and Bioimaging

1-Aminoanthracene has been identified as a fluorescent molecule with anesthetic properties[13]. Its fluorescence is sensitive to its local environment, a characteristic that is highly valuable for a molecular probe. It has been shown to potentiate GABAergic transmission, a mechanism shared by many general anesthetics[13]. This dual function as both a fluorescent molecule and a pharmacologically active agent allows it to be used to visualize its distribution in biological systems, such as localizing to the brain and olfactory regions in tadpoles, providing insights into anesthetic mechanisms[13].

Workflow for Fluorescence Microscopy Application



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Caption: General workflow for using **1-aminoanthracene** as a fluorescent stain.

Experimental Protocol: Fluorescent Staining of Cells

Causality: This protocol leverages the lipophilic nature of the anthracene core, allowing 1-AMA to passively diffuse across cell membranes. Its fluorescence can then report on its subcellular localization. The choice of excitation and emission wavelengths is dictated by its intrinsic photophysical properties[6]. Washing steps are critical to reduce background noise from unbound probe, ensuring that the detected signal originates from within the biological sample.

- **Preparation of Stock Solution:** Prepare a 10 mM stock solution of **1-aminoanthracene** in dimethyl sulfoxide (DMSO). Store protected from light.
- **Cell Culture:** Grow cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.
- **Staining:** Dilute the 1-AMA stock solution to a final working concentration (e.g., 1-10 μ M) in pre-warmed cell culture medium or an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).
- **Incubation:** Remove the existing medium from the cells and replace it with the 1-AMA-containing solution. Incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
- **Imaging:** Add fresh PBS or imaging buffer to the cells. Visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 380 nm and emission collection around 475 nm).

Scaffold for Drug Discovery

The anthracene core and its derivatives have been explored as scaffolds for therapeutic agents. For instance, amino-anthracene-9,10-dione derivatives have been synthesized and evaluated as potent neuroprotective and antidepressant agents through the inhibition of monoamine oxidase (MAO) enzymes[14][15]. Other substituted aminoanthracene derivatives have been investigated for their potential as antileukemic agents[16]. In these contexts, **1-aminoanthracene** can serve as a crucial starting material or a structural motif for the synthesis of a library of compounds for screening.

Safety and Toxicology

As with any polycyclic aromatic compound, appropriate safety measures are imperative when handling **1-aminoanthracene**. It is classified as a hazardous substance.

Table 3: GHS Hazard and Safety Information

Hazard Type	GHS Classification & Statements	Source(s)
Acute Toxicity	Intraperitoneal LD50 (mouse) = 1,250 mg/kg	[1][17]
Skin Irritation	H315: Causes skin irritation (Category 2)	[1]
Eye Irritation	H319: Causes serious eye irritation (Category 2)	[1]
Respiratory Irritation	H335: May cause respiratory irritation (STOT SE 3)	[1]
Photosensitivity	Causes photosensitivity, with light-induced allergic reactions	[1][17]
Personal Protective Equipment (PPE)	Wear protective gloves, eye protection, and a dust mask (e.g., N95)	
Storage	Keep in a dark place under an inert atmosphere at room temperature	[4]

Self-Validating Protocol for Safe Handling: To ensure safety, a self-validating system should be employed. Always handle **1-aminoanthracene** inside a certified chemical fume hood. Weigh the solid material on a draft shield to prevent aerosolization. When preparing solutions, add the solid to the solvent slowly. Ensure all contaminated labware is decontaminated before removal from the fume hood. Any procedure involving heating or reflux must be conducted with appropriate shielding and temperature control. After handling, thoroughly wash hands and any potentially exposed skin.

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